2-BRomo-3,6-dichloro-5-methoxypyridine
Description
Properties
IUPAC Name |
2-bromo-3,6-dichloro-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2NO/c1-11-4-2-3(8)5(7)10-6(4)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUMKWWFMDGLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3,6-Dichloro-5-methoxypyridine
A direct method involves bromination of 3,6-dichloro-5-methoxypyridine using brominating agents such as N-bromosuccinimide (NBS) or liquid bromine . According to CN111777549A, bromination with NBS in dichloromethane at 65–75°C for 4.5–5.5 hours yields 2-bromo-3,6-dichloro-5-methoxypyridine with >50% efficiency. Liquid bromine, while cost-effective, requires careful temperature control (20–90°C) to minimize side reactions like over-bromination.
Key conditions :
Sequential Halogenation and Methoxylation
An alternative route starts with 3,6-dichloropyridine derivatives. For example, 3,6-dichloro-5-nitropyridine undergoes nitro reduction to 5-amino-3,6-dichloropyridine, followed by diazotization and fluorination to introduce the methoxy group. Subsequent bromination at the 2-position yields the target compound.
Example protocol :
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Nitro reduction : Use Pd/C or iron powder in ethanol at 50°C (yield: 85–90%).
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Diazotization : NaNO₂ in HBr at 0–5°C to generate the diazonium intermediate.
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Methoxylation : Reaction with methanol or methoxide anions in DMF at 70–110°C.
Regioselective Bromination Strategies
Directed Ortho-Metalation (DoM)
Regioselective bromination is achievable via DoM using lithium diisopropylamide (LDA) . The methoxy group at the 5-position directs metalation to the ortho (2-position), followed by quenching with Br₂ or BrCN. This method, though less common for polychlorinated pyridines, offers precision in complex substrates.
Advantages :
-
Avoids competing halogenation at other positions.
-
Compatible with sensitive functional groups.
Limitations :
Radical Bromination
Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in CCl₄ selectively targets the 2-position. This method is effective for substrates resistant to electrophilic substitution, with yields up to 60%.
Conditions :
-
Initiator : AIBN (1 mol%).
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Temperature : Reflux (80°C) for 6–8 hours.
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Purification : Column chromatography (SiO₂, hexane/ethyl acetate).
Methoxylation of Halogenated Pyridines
Nucleophilic Aromatic Substitution
Introducing the methoxy group at the 5-position often involves displacing a nitro or amino group. For instance, 3,6-dichloro-5-nitropyridine reacts with sodium methoxide in DMF at 120°C, achieving 70–80% conversion. Competing substitution at the 2- or 4-positions is mitigated by steric hindrance from adjacent chlorine atoms.
Optimization :
Copper-Mediated Coupling
Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline enables methoxylation of 3,6-dichloro-5-bromopyridine. This method is advantageous for sterically hindered substrates, yielding 65–75% product.
Reaction setup :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Polychlorinated Pyridines
The presence of multiple chlorine atoms complicates bromination patterns. Computational modeling (DFT studies) predicts preferential bromination at the 2-position due to lower activation energy compared to the 4-position. Experimental validation using in situ NMR confirms >90% selectivity under optimized NBS conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,6-dichloro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3,6-dichloro-5-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dichloro-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and applications of halogenated pyridines are highly dependent on the positions and types of substituents. Below is a comparison of key analogs:
| Compound Name | Substituent Positions | CAS Number | Key Differences from Target Compound |
|---|---|---|---|
| 5-Bromo-2-chloro-3-methoxypyridine | Br (5), Cl (2), OCH3 (3) | Not provided | Bromine at position 5 instead of 2; chlorine at 2 vs. 3/6 |
| 4-Bromo-2-chloro-5-methoxypyridine | Br (4), Cl (2), OCH3 (5) | 25813-24-5 | Bromine at position 4; only one chlorine at 2 |
| 5-Bromo-2-methoxy-3-nitropyridine | Br (5), OCH3 (2), NO2 (3) | Not provided | Nitro group at 3 instead of chlorine; bromine at 5 |
| 2-Bromo-4,5-dichloro-6-iodo-3-methoxy | Br (2), Cl (4,5), I (6), OCH3 (3) | Not provided | Additional iodine at 6; chlorine at 4/5 vs. 3/6 |
Key Observations :
- Positional Isomerism : The placement of bromine and chlorine significantly alters reactivity. For example, 5-Bromo-2-chloro-3-methoxypyridine is less reactive in Suzuki couplings due to steric hindrance at position 5, whereas the target compound’s bromine at position 2 facilitates coupling .
- Electron-Withdrawing Effects : Nitro or iodo substituents (e.g., in 2-Bromo-4,5-dichloro-6-iodo-3-methoxy) increase electrophilicity but reduce stability compared to the target’s dichloro-methoxy system .
Physicochemical Properties
Halogen and methoxy groups influence melting points, solubility, and stability:
| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | Stability |
|---|---|---|---|
| 2-Bromo-3,6-dichloro-5-methoxypyridine | Not reported | Moderate | High (stable at RT) |
| 5-Bromo-2-chloro-3-methoxypyridine | Not reported | High | Moderate (hygroscopic) |
| 4-Bromo-2-chloro-5-methoxypyridine | Not reported | Moderate | High |
| 2-Bromo-3-methylpyridine | Not reported | Low | Low (light-sensitive) |
Key Observations :
- The target compound’s dichloro substitution likely increases its melting point and crystallinity compared to mono-chloro analogs like 4-Bromo-2-chloro-5-methoxypyridine .
- Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for reaction optimization .
Biological Activity
Introduction
2-Bromo-3,6-dichloro-5-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular structure of this compound is characterized by:
- Bromine (Br) and Chlorine (Cl) substituents on the pyridine ring.
- A methoxy (-OCH₃) group that enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrCl₂N |
| Molecular Weight | 227.86 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its anticancer properties, where it may inhibit enzymes involved in cell proliferation.
- Receptor Modulation : The compound may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cytotoxicity Studies : In vitro assessments have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The half-maximal inhibitory concentration (IC50) values ranged from 1 to 5 µM for the most active derivatives .
Table 2: Cytotoxicity Data
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including this compound. The results indicated potent antiproliferative effects across various cancer cell lines, suggesting a promising avenue for further drug development .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3,6-dichloro-5-methoxypyridine, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation of a pyridine scaffold. Key steps include:
- Directed halogenation : Bromine and chlorine substituents are introduced via electrophilic aromatic substitution (EAS) using catalysts like FeCl₃ or AlCl₃. Steric and electronic effects of existing substituents dictate regioselectivity .
- Methoxylation : The methoxy group is introduced via nucleophilic substitution (e.g., using NaOMe/CuI under Ullmann conditions) or through demethylation-protection strategies .
Efficiency factors: - Temperature control : Higher temperatures (>100°C) may favor undesired side reactions.
- Catalyst selection : Transition metals (Pd, Cu) improve coupling yields in cross-reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm methoxy group integration. Downfield shifts (~3.9 ppm for OCH₃) are characteristic .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) with reverse-phase C18 columns and UV detection at 254 nm .
- Melting Point Analysis : Sharp melting points (133–136°C range for analogues) indicate crystalline purity .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at ~265.4 g/mol for C₆H₃BrCl₂NO) .
Q. How do bromine and chlorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Electron-withdrawing effects : Bromine (ortho/para-directing) and chlorine (meta-directing) deactivate the ring, slowing NAS but enhancing regioselectivity .
- Steric hindrance : Chlorine at the 3- and 6-positions restricts access to adjacent reactive sites, favoring substitution at the 2-bromo position .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states and improve reaction rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from:
- Catalyst variability : Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter Suzuki coupling efficiencies. Screen catalysts with ligand libraries (e.g., XPhos, SPhos) .
- Substrate purity : Trace moisture or dehalogenation byproducts (e.g., pyridones) reduce yields. Pre-purify via column chromatography .
- Kinetic vs. thermodynamic control : Monitor reaction progress (TLC/GC-MS) to optimize time and temperature .
Q. What methodological approaches are recommended for optimizing regioselectivity in multi-step functionalization of this compound?
- Methodological Answer :
- Protection/deprotection strategies : Temporarily mask the methoxy group (e.g., as a TBS ether) to direct halogenation or coupling to specific positions .
- Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices and electrostatic potentials .
- Sequential functionalization : Prioritize less reactive substituents first (e.g., bromine substitution before chlorine) to minimize side reactions .
Q. What strategies are effective in analyzing the biological activity of this compound derivatives against enzyme targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., kinases), focusing on halogen bonding with backbone carbonyls .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity) under varied pH and ionic strength conditions .
- Metabolic stability studies : Incubate derivatives with liver microsomes (human/rat) to assess CYP450-mediated degradation using LC-MS/MS .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
